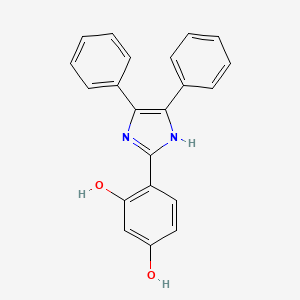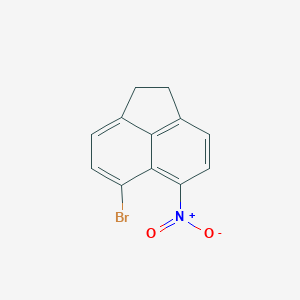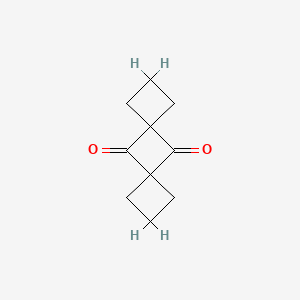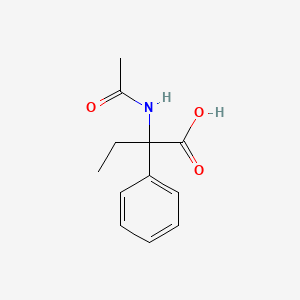![molecular formula C22H32O2 B1656104 2-methyl-4-[(4Z,7Z,10E)-pentadeca-4,7,10-trien-2-yl]benzene-1,3-diol CAS No. 50423-15-9](/img/structure/B1656104.png)
2-methyl-4-[(4Z,7Z,10E)-pentadeca-4,7,10-trien-2-yl]benzene-1,3-diol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-methyl-4-[(4Z,7Z,10E)-pentadeca-4,7,10-trien-2-yl]benzene-1,3-diol consists of a benzene ring with two hydroxyl groups and a long carbon chain attached to it.Wissenschaftliche Forschungsanwendungen
Inhibition of α-Glucosidase
2-Methylcardol triene has been identified as an inhibitor of α-glucosidase, an enzyme that plays a role in carbohydrate digestion. It exhibits this inhibitory activity with an IC50 value of 39.6 μM, suggesting potential applications in managing diabetes by controlling blood sugar levels .
Schistosomicidal Activity
This compound demonstrates schistosomicidal properties, effectively killing 100% of adult Schistosoma mansoni worms at concentrations of 100 and 200 μM within 24 hours. This points to its potential use in treating schistosomiasis, a disease caused by parasitic worms .
Synthesis of Benzoxazines
2-Methylcardol triene serves as a starting material for the synthesis of mono- and bis-benzoxazines. Benzoxazines are a class of heterocyclic compounds with applications in the production of high-performance polymers due to their thermal stability and mechanical properties .
Cashew Nut Shell Liquid Component
As a component found in cashew nut shell liquid (CNSL), 2-Methylcardol triene contributes to the liquid’s overall properties and potential uses. CNSL is known for its applications in creating friction linings, paints, varnishes, and laminating resins due to its phenolic nature .
Wirkmechanismus
Methylcardol triene has been found to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-[(4Z,7Z,10E)-pentadeca-4,7,10-trien-2-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(2)20-16-17-21(23)19(3)22(20)24/h7-8,10-11,13-14,16-18,23-24H,4-6,9,12,15H2,1-3H3/b8-7+,11-10-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBUKLGLQVJWJQ-AERNHLEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCC=CCC=CCC(C)C1=C(C(=C(C=C1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C/C=C\C/C=C\CC(C)C1=C(C(=C(C=C1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50423-15-9 | |
| Record name | 2-Methylcardol triene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050423159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



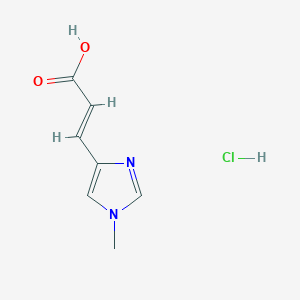
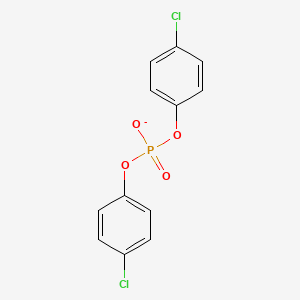
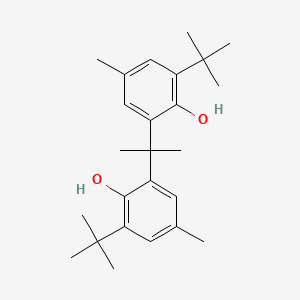
![5-[8-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)octyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B1656028.png)
![Bicyclo[3.3.1]non-2-en-9-one](/img/structure/B1656031.png)
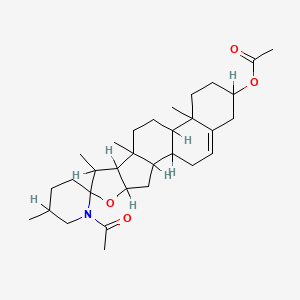
![4-Hydroxy-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B1656033.png)
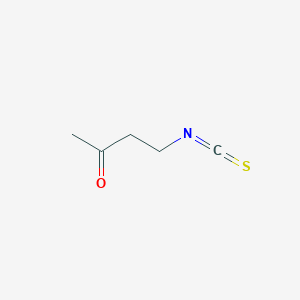
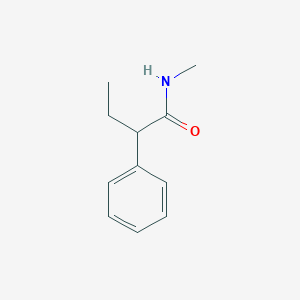
![14-Hydroxy-14-azadispiro[5.1.58.26]pentadec-12-ene-7,15-dione](/img/structure/B1656036.png)
